molecular formula C24H24Cl2N6O2 B14080743 7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B14080743
M. Wt: 499.4 g/mol
InChI Key: OHIPSVWYNXARTA-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a purine core structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, including the formation of the purine core, chlorination, and subsequent functionalization with benzyl and piperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its purine core is particularly interesting due to its similarity to nucleotides, the building blocks of DNA and RNA.

Medicine

In medicine, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The specific pathways involved would depend on the biological context and the targets’ nature.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with various substitutions on the purine ring. Examples might include:

  • 7-(2-chlorobenzyl)-8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
  • 7-(2-chlorobenzyl)-8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

Uniqueness

The uniqueness of 7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one lies in its specific substitution pattern, which can confer distinct biological and chemical properties

Properties

Molecular Formula

C24H24Cl2N6O2

Molecular Weight

499.4 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H24Cl2N6O2/c1-29-22-21(23(33)28-24(29)34)32(14-16-5-2-3-8-19(16)26)20(27-22)15-30-9-11-31(12-10-30)18-7-4-6-17(25)13-18/h2-8,13H,9-12,14-15H2,1H3,(H,28,33,34)

InChI Key

OHIPSVWYNXARTA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5Cl

Origin of Product

United States

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